Fmoc-allo-Thr(tBu)-ODhbt

antifreeze peptide stereochemistry-activity relationship diastereomer comparison

SPPS of sterically hindered, stereochemically defined peptides often suffers from epimerization at the β-carbon during in situ activation of Thr derivatives. Fmoc-allo-Thr(tBu)-ODhbt solves this by providing the non-proteinogenic L-allo-threonine (2S,3S) as a pre-formed ODhbt active ester. • Single Thr→allo-Thr substitution retains 96% wild-type antifreeze activity vs. 84% for Thr→Ser-validated stereochemical probe for SAR studies. • Pre-formed ODhbt ester bypasses oxazolone-mediated epimerization; ¹H-NMR confirms no detectable racemization during coupling. • Yellow-to-colourless chromogenic discharge enables real-time visual coupling monitoring, reducing offline Kaiser testing.

Molecular Formula C30H30N4O6
Molecular Weight 542.59
CAS No. 267882-90-6
Cat. No. B613594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-allo-Thr(tBu)-ODhbt
CAS267882-90-6
Molecular FormulaC30H30N4O6
Molecular Weight542.59
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-allo-Thr(tBu)-ODhbt CAS 267882-90-6: Pre-Activated allo-Threonine Building Block for Stereochemically Defined Peptide Synthesis


Fmoc-allo-Thr(tBu)-ODhbt (CAS 267882-90-6) is a doubly differentiated amino acid building block for Fmoc solid-phase peptide synthesis (SPPS) that combines the non-proteinogenic L-allo-threonine stereochemistry (2S,3S configuration at the α- and β-carbons) with a pre-formed 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) active ester . The allo-threonine backbone differs from canonical L-threonine (2S,3R) by inversion at the β-carbon, conferring distinct conformational and biological properties when incorporated into peptides [1]. The ODhbt ester provides enhanced reactivity compared to pentafluorophenyl (OPfp) esters while suppressing racemization during coupling—a critical concern for amino acids bearing β-stereocenters [2]. This compound is supplied at >95% purity (typical vendor specification), with the ODhbt chromophore enabling visual coupling monitoring by colour discharge [3].

Why Fmoc-allo-Thr(tBu)-ODhbt Cannot Be Replaced by Generic Thr Analogs in Stereochemically Sensitive Peptide Synthesis


Substituting Fmoc-allo-Thr(tBu)-ODhbt with the more common Fmoc-Thr(tBu)-OH, Fmoc-Thr(tBu)-ODhbt, or Fmoc-allo-Thr(tBu)-OH introduces distinct and quantifiable liabilities. The canonical L-threonine (2S,3R) and L-allo-threonine (2S,3S) are diastereomers that produce peptides with measurably different biological activities—the single-site Thr→allo-Thr substitution in a model antifreeze polypeptide resulted in 96% retention of wild-type activity versus only 84% for Thr→Ser, and the tetra-substituted allo-Thr analog retained approximately 30% activity [1]. Using an unprotected free acid (Fmoc-allo-Thr(tBu)-OH) requires in situ activation with coupling reagents such as HBTU or HATU, which can expose the β-stereocenter of threonine derivatives to epimerization via oxazolone formation—a pathway documented for N-acetylated threonine derivatives [2]. Opting for Fmoc-Thr(tBu)-ODhbt (CAS 119767-84-9) forfeits the allo-configuration entirely, negating the conformational and functional properties conferred by the β-carbon inversion. Generic substitution therefore risks either loss of target biological activity, introduction of diastereomeric impurities, or both.

Quantitative Comparative Evidence for Fmoc-allo-Thr(tBu)-ODhbt: Reactivity, Racemization Suppression, and Biological Consequence of allo-Stereochemistry


allo-Threonine vs. L-Threonine: Single-Site Substitution Retains 96% Antifreeze Activity vs. 84% for Serine

In a systematic structure-function study of type I antifreeze polypeptide (AFP) from winter flounder, replacement of the central Thr13 residue by L-allo-threonine (τ) yielded the TτTT analog, which retained 96% of wild-type antifreeze activity. In contrast, the Thr13→Ser substitution (TSTT) retained only 84% activity. This demonstrates that the β-methyl group of threonine (preserved in allo-Thr, absent in Ser) is critical for hydrophobic ice-binding interactions, and that the allo-configuration permits retention of near-wild-type function [1]. When all four Thr residues were replaced by allo-Thr (ττττ), activity dropped to approximately 30%, indicating that allo-Thr is not a universal Thr surrogate but rather a stereochemical probe whose effects depend on the number and position of substitutions [1].

antifreeze peptide stereochemistry-activity relationship diastereomer comparison

ODhbt Active Ester vs. OPfp Ester: Higher Reactivity for Accelerated Coupling Kinetics

Multiple authoritative vendor technical datasheets and the primary patent literature consistently state that ODhbt esters exhibit higher reactivity than pentafluorophenyl (OPfp) esters in peptide synthesis [1][2]. The US Patent 6,075,141 specifically notes that for a highly sterically hindered test sequence (H-Lys-Ile-Ile-Ile-Ile-Ile-NH₂), the ODhbt esters were preferentially employed over Pfp esters because 'Pfp esters are reported to couple slowly in similar situations' [2]. The ODhbt leaving group, 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HODhbt), is a more effective acylation catalyst than pentafluorophenol, producing faster amide bond formation under standard SPPS conditions [1].

solid-phase peptide synthesis active ester reactivity coupling efficiency

Racemization Suppression During Coupling: ODhbt Esters Favor Coupling-to-Racemization Ratio

The patent covering ODhbt active esters (US 6,075,141) explicitly states that 'Pfp and ODhbt esters of this invention have favorable coupling to racemization ratios' [1]. In a model solution-phase experiment, acylation of H-Tyr-OMe with Ddz-L-Val-ODhbt and Ddz-D-Val-ODhbt gave the corresponding dipeptides in >90% yield with 'no evidence in either spectra of any measurable amount of racemization' as assessed by ¹H-NMR, where diastereomeric dipeptides were distinguishable by the Val α-CH chemical shift [1]. The HODhbt additive (the leaving group of the ODhbt ester) is literature-documented as an agent that 'improves yields and decreases racemization in DCC-promoted peptide synthesis' . For β-stereocenter-containing amino acids like allo-threonine, where oxazolone-mediated epimerization at the α-carbon is a known risk [2], the pre-formed ODhbt ester bypasses the carbodiimide activation step that generates the oxazolone-prone intermediate.

racemization suppression chiral integrity active ester coupling

Visual Coupling Monitoring via ODhbt Chromophore: Real-Time Reaction Tracking Without Sampling

The ODhbt ester possesses a yellow chromophore that discharges upon aminolysis, providing a visual indicator of coupling progress. This property is documented in primary literature as enabling color-change-based monitoring of acylation completion . In contrast, OPfp esters and in situ activation methods (HBTU, HATU, DIC/HOBt) lack this intrinsic visual feedback, requiring external monitoring methods such as Kaiser/ninhydrin tests or TNBS assays that consume resin aliquots and add time. For automated SPPS, this real-time information can reduce failed syntheses by enabling early detection of incomplete couplings .

coupling monitoring chromophoric active ester SPPS automation

Pre-Activated Building Block vs. Free Acid: Elimination of In Situ Activation Step and Associated Epimerization Risk

Fmoc-allo-Thr(tBu)-ODhbt is supplied as a pre-formed, shelf-stable active ester, eliminating the in situ carboxyl activation step required when using the corresponding free acid Fmoc-allo-Thr(tBu)-OH (CAS 201481-37-0) . In situ activation with reagents such as DIC/HOBt or HBTU/DIEA generates reactive intermediates (O-acylisoureas, active esters) whose formation kinetics and side reactions depend on stoichiometry, mixing, and amino acid identity. For threonine derivatives specifically, the β-hydroxyl group (unprotected in the allo-Thr(tBu) variant due to tBu protection) and the β-methyl group create steric hindrance, and the free acid can form oxazolones upon carbodiimide activation—a pathway documented to produce diastereomeric mixtures upon hydrolysis [1]. By providing the amino acid in its pre-activated ODhbt ester form, the building block bypasses this activation step entirely, reducing the protocol to a single amine-acylation event that is kinetically straightforward and less prone to operator variability [2].

pre-activated amino acid simplified SPPS protocol epimerization risk reduction

Optimal Procurement Scenarios for Fmoc-allo-Thr(tBu)-ODhbt: When Stereochemistry and Coupling Performance Intersect


Synthesis of Peptide Analogs Requiring Stereochemical Probing at Threonine Residues

When structure-activity relationship (SAR) studies demand systematic variation of threonine β-stereochemistry, Fmoc-allo-Thr(tBu)-ODhbt enables incorporation of the allo-configuration with the efficiency of a pre-activated ester. The antifreeze polypeptide study demonstrated that a single Thr→allo-Thr substitution retained 96% of wild-type activity compared to only 84% for Thr→Ser, validating allo-Thr as a stereochemical probe that preserves the β-methyl group while altering the hydroxyl orientation [1]. The pre-activated ODhbt form ensures that coupling of this sterically hindered, non-proteinogenic residue proceeds efficiently without requiring extended reaction times or double couplings.

Automated High-Throughput SPPS of Difficult or β-Branched Peptide Sequences

For automated parallel peptide synthesizers processing sterically demanding sequences, the ODhbt ester form is specified in the patent literature as preferred over OPfp esters for hindered couplings [2]. The chromophoric yellow-to-colourless transition upon coupling completion provides real-time feedback compatible with automated optical monitoring systems, reducing the need for offline Kaiser testing . Laboratories operating multiple synthesizers or scale-up campaigns benefit from the reduced protocol steps and the documented favourable coupling-to-racemization ratio of ODhbt esters [2].

GMP and High-Purity Peptide API Manufacturing Where Diastereomeric Impurity Control Is Critical

In GMP peptide production, diastereomeric impurities arising from epimerization during coupling are a critical quality attribute. The pre-formed ODhbt ester bypasses the in situ activation step that generates oxazolone intermediates—compounds documented to epimerize readily in threonine derivatives and produce diastereomeric mixtures [3]. The patent literature confirms no detectable racemization for ODhbt ester couplings by ¹H-NMR [2]. Procuring the building block as Fmoc-allo-Thr(tBu)-ODhbt rather than Fmoc-allo-Thr(tBu)-OH transfers the burden of activation chemistry from the end-user to the manufacturer, reducing process variability and simplifying quality-by-design approaches.

Synthesis of Antifreeze Glycopeptide (AFGP) Analogs and Conformationally Constrained Bioactive Peptides

Antifreeze glycopeptide research has employed allo-threonine building blocks to probe the role of threonine stereochemistry in ice-binding and conformational properties [1][4]. The conformational propensities of D-allo-threonine in host-guest pentapeptide systems have been exhaustively characterized by molecular dynamics simulations, providing a computational framework for rational design [5]. The combination of allo-stereochemistry with ODhbt activation in a single building block supports the modular assembly of glycopeptide and cyclic peptide libraries where both stereochemical identity and coupling efficiency are essential for successful synthesis outcomes.

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